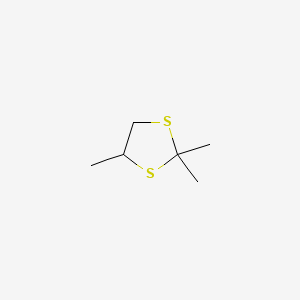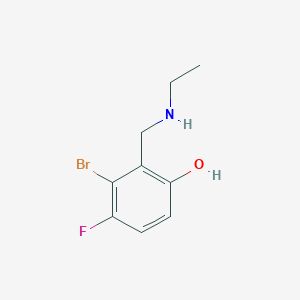
2,5-Dichlorobenzoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoyl fluoride, 2,5-dichloro- is an organic compound with the molecular formula C7H3Cl2FO It is a derivative of benzoyl fluoride where two chlorine atoms are substituted at the 2 and 5 positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One method to prepare benzoyl fluoride, 2,5-dichloro- involves the reaction of 2,4-dichloro-5-fluoro-benzoyl halides with potassium fluoride in an aprotic solvent . This reaction typically requires controlled conditions to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of benzoyl fluoride, 2,5-dichloro- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Benzoyl fluoride, 2,5-dichloro- can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring, maintaining the aromaticity of the compound.
Nucleophilic Substitution: The fluorine atom in benzoyl fluoride can be replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. The reactions typically occur under acidic conditions.
Nucleophilic Substitution: Reagents such as potassium fluoride and other nucleophiles can be used under aprotic solvent conditions.
Major Products:
Electrophilic Aromatic Substitution: Products include various substituted benzoyl fluorides depending on the electrophile used.
Nucleophilic Substitution: Products include compounds where the fluorine atom is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
Benzoyl fluoride, 2,5-dichloro- has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzoyl fluoride, 2,5-dichloro- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. In nucleophilic substitution reactions, the fluorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
Benzoyl Fluoride: The parent compound without chlorine substitutions.
2,4-Dichlorobenzoyl Fluoride: A similar compound with chlorine substitutions at different positions.
2,5-Difluorobenzoyl Chloride: A compound with fluorine substitutions instead of chlorine.
Uniqueness: Benzoyl fluoride, 2,5-dichloro- is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interactions in chemical reactions. This positioning can lead to different chemical and physical properties compared to other similar compounds .
Propiedades
Número CAS |
80277-49-2 |
|---|---|
Fórmula molecular |
C7H3Cl2FO |
Peso molecular |
193.00 g/mol |
Nombre IUPAC |
2,5-dichlorobenzoyl fluoride |
InChI |
InChI=1S/C7H3Cl2FO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H |
Clave InChI |
PJUBAOJCWASILS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]-](/img/structure/B13965502.png)



![[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B13965529.png)





